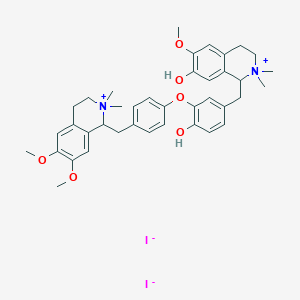

N,N'-Dimethyldaurisoline iodide

Description

Properties

Molecular Formula |

C39H48I2N2O6 |

|---|---|

Molecular Weight |

894.6 g/mol |

IUPAC Name |

1-[[3-[4-[(6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol;diiodide |

InChI |

InChI=1S/C39H46N2O6.2HI/c1-40(2)17-15-28-22-38(45-6)39(46-7)24-31(28)32(40)18-25-8-11-29(12-9-25)47-37-20-26(10-13-34(37)42)19-33-30-23-35(43)36(44-5)21-27(30)14-16-41(33,3)4;;/h8-13,20-24,32-33H,14-19H2,1-7H3;2*1H |

InChI Key |

YEDUOZGGRDDAGU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CC[N+]5(C)C)OC)O)O)OC)OC)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structure

- Parent compound: Daurisoline is a bisbenzylisoquinoline alkaloid with two isoquinoline units linked by ether bridges.

- Modification: The N,N'-Dimethylation refers to methylation at the nitrogen atoms of the isoquinoline rings.

- Iodide salt formation: The iodide ion (I⁻) is introduced to form the quaternary ammonium iodide salt, enhancing solubility and stability.

Preparation Methods of N,N'-Dimethyldaurisoline Iodide

General Synthetic Strategy

The synthesis typically involves two main steps:

- N,N'-Dimethylation of Daurisoline: Introduction of methyl groups on the nitrogen atoms.

- Salt Formation with Iodide Ion: Conversion of the dimethylated base to its iodide salt form.

Detailed Synthetic Procedures

N,N'-Dimethylation of Daurisoline

- Reagents: Common methylating agents include methyl iodide (iodomethane) or dimethyl sulfate.

- Solvent: Aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone are used to facilitate the reaction.

- Conditions: The reaction is typically carried out under reflux or at elevated temperatures (50–80 °C) for several hours.

- Mechanism: The lone pair electrons on the nitrogen atoms attack the electrophilic methyl group of the methylating agent, forming quaternary ammonium centers.

Formation of Iodide Salt

- When methyl iodide is used as the methylating agent, the iodide ion is introduced simultaneously, resulting in the direct formation of the iodide salt.

- If other methylating agents are used (e.g., dimethyl sulfate), the iodide salt is formed by subsequent treatment with an iodide source such as potassium iodide (KI) or sodium iodide (NaI) in an aqueous or alcoholic medium.

Purification and Isolation

- The reaction mixture is typically cooled, and the product precipitates out as a solid iodide salt.

- The solid is filtered, washed with cold solvent (e.g., ether or ethanol), and dried under vacuum.

- Further purification may involve recrystallization from suitable solvents such as ethanol or methanol.

Experimental Data and Optimization

Reaction Parameters

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Methylating agent | Methyl iodide or dimethyl sulfate | Direct iodide salt formation or requires salt metathesis |

| Solvent | Acetonitrile, DMF, acetone | Influences solubility and reaction rate |

| Temperature | 50–80 °C | Higher temperature increases reaction rate but may cause side reactions |

| Reaction time | 4–12 hours | Sufficient time needed for complete methylation |

| Molar ratio (methylating agent:daurisoline) | 2:1 to 4:1 | Excess methylating agent ensures complete methylation |

Yields and Purity

- Yields typically range from 70% to 90% depending on reaction conditions and purification methods.

- Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

- Elemental analysis confirms the presence of iodide salt.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms methylation at nitrogen atoms.

- Infrared Spectroscopy (IR): Shows characteristic quaternary ammonium peaks.

- Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.

- Elemental Analysis: Validates iodide content.

- Melting Point: Sharp melting point indicates purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| N,N'-Dimethylation | Methyl iodide, acetonitrile, 60 °C, 6 h | Formation of quaternary ammonium salt |

| Salt formation (if needed) | Potassium iodide, aqueous/alcoholic medium | Conversion to iodide salt |

| Purification | Filtration, washing, recrystallization | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyldaurisoline iodide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, hydrogen peroxide, and various acids and bases. The conditions for these reactions vary depending on the desired outcome, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce different iodinated derivatives, while substitution reactions may yield various substituted compounds.

Scientific Research Applications

N,N’-Dimethyldaurisoline iodide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and effects on different diseases.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-Dimethyldaurisoline iodide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the S2 Series

N,N'-Dimethyldaurisoline iodide is part of a broader class of bisbenzylisoquinoline alkaloids (S2 series), which include:

- Daurisoline (S2-1) : Lacks methylation at the terminal amines.

- O-Methyldauricine (S2-2) : Contains methoxy substituents on aromatic rings.

- N,N'-Dimethyldauricine Iodide (S2-6) : Methylated amines but differs in ether linkage positions.

Table 1: Structural and Functional Comparison of S2 Compounds

| Compound | Substituents | Counterion | G4 Stabilization Efficacy |

|---|---|---|---|

| Daurisoline (S2-1) | Unmodified amines | None | Moderate |

| O-Methyldauricine (S2-2) | Methoxy groups on rings | None | Moderate |

| This compound (S2-7) | N-methylation, iodide | Iodide | Moderate |

Comparison with S1 Series Alkaloids

The S1 series (e.g., sanguinarine, palmatine, berberine) demonstrates superior G4 stabilization due to distinct structural features:

- Sanguinarine (San) : Contains an unsaturated ring C and a delocalized positive charge, enabling intercalation or end-stacking with G4 DNA .

- Palmatine (Pal) : Exhibits similar charge distribution but lower planar conjugation than San.

In contrast, S2 alkaloids like this compound rely on conjugated aromatic systems and cationic centers but lack the unsaturated ring C critical for S1 efficacy. This structural divergence explains the reduced G4 stabilization potency of S2 compounds compared to S1 .

Table 2: Key Structural Determinants of G4 Stabilization

| Feature | S1 Series (e.g., San, Pal) | S2 Series (e.g., S2-7) |

|---|---|---|

| Unsaturated Ring C | Present (enhances planarity) | Absent |

| Charge Localization | Delocalized positive charge | Localized on N-methyl groups |

| Binding Mode | Intercalation/end-stacking | Groove binding/electrostatic |

Role of the Iodide Counterion

The iodide ion in this compound may influence its pharmacokinetics and DNA interaction. In contrast, iodide-containing dyes like DPASPI exhibit strong two-photon absorption due to iodide’s polarizability , but this property is unrelated to G4 stabilization.

Biological Activity

N,N'-Dimethyldaurisoline iodide, a compound derived from the class of alkaloids, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its effects on cancer cells, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes quaternized nitrogen atoms and conjugated aromatic rings. These structural features are crucial for its biological activity, particularly in stabilizing G-quadruplex DNA structures, which are implicated in cancer cell proliferation.

G-Quadruplex Stabilization

Research has demonstrated that this compound effectively stabilizes G-quadruplexes formed by telomeric DNA and C-myc sequences. This stabilization can inhibit tumor cell proliferation, making it a candidate for anti-cancer drug development .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic processes .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-Cancer Properties

A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common bacterial pathogens. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing iodide-based coordination complexes like N,N'-Dimethyldaurisoline iodide?

- Synthesis : Use stoichiometric reactions between metal precursors (e.g., K₂[PtCl₄]) and ligands (e.g., N-allylthiourea derivatives) in ethanol/water mixtures. Purify via recrystallization in ethanol-diethyl ether .

- Characterization :

- Elemental Analysis : Confirm C, H, N, S composition .

- Spectroscopy : Use ¹H/¹³C NMR to identify ligand coordination shifts (e.g., C7/C8 carbon signal splitting in π-chelate complexes) and IR for S→Pt bonding confirmation .

- X-Ray Diffraction : Resolve crystal structures (e.g., hexagonal coordination geometry) using SHELXTL software .

Q. How is cytotoxicity assessed for iodide complexes in cancer cell models?

- MTT Assay : Seed HeLa or HepG2 cells in 96-well plates, treat with compounds (0.00078–1.6 mM), incubate for 24 hrs, add MTT reagent, and measure optical density at 570 nm. Calculate IC₀₀ values using dose-response curves .

- Key Metrics : Compare IC₅₀ values with clinical benchmarks (e.g., cisplatin IC₅₀ = ~10⁻⁵ M). For example, [Pt(HL2)I₂] (II) shows IC₅₀ = 5×10⁻⁶ M, outperforming cisplatin .

Q. What methodologies are used to evaluate enzyme activity modulation (e.g., ALT, AST) in hepatoma cells?

- ALT/AST Activity : Treat HepG2 cells with compounds at IC₅₀/10 concentrations. Use IFCC-recommended rate assays:

- ALT : Monitor NADH oxidation at 340 nm via coupled LDH reaction .

- AST : Measure oxaloacetate formation spectrophotometrically .

- GGT Activity : Quantify p-nitroaniline release at 405 nm .

Advanced Research Questions

Q. How can contradictory data on iodide vs. chloride complexes’ effects on enzyme activities be resolved?

- Case Study : Iodide complexes (e.g., [Pt(HL1)I₂]) inhibit ALT/AST, while chloride analogs ([Pt(HL1)Cl₂]) enhance activity. Resolve via:

- Mechanistic Studies : Use NMR/X-ray to compare hydrogen-bonding interactions with DNA/GGT .

- Dose-Dependent Assays : Test sub-IC₅₀ concentrations to isolate enzyme-specific effects .

- Experimental Design : Pair enzyme activity assays with glucose uptake/LDH measurements to correlate metabolic reprogramming .

Q. What structural features of iodide complexes enhance anti-tumor efficacy?

- Ligand Substituents : Branched alkyl groups (e.g., HL2’s diethylthiourea) improve DNA binding via hydrophobic interactions .

- Halide Effects : Iodide’s larger ionic radius stabilizes π-chelate rings, increasing cellular uptake vs. chloride analogs .

- Validation : Compare IC₅₀ trends and apoptosis rates (e.g., iodide complexes induce 2× higher apoptosis in HepG2 vs. cisplatin) .

Q. How do iodide complexes influence metabolic pathways like glycolysis and oxidative phosphorylation?

- Glycolysis Inhibition : Measure lactate dehydrogenase (LDH) activity and glucose uptake in HepG2 cells. Iodide complexes reduce LDH activity by 40–60% vs. controls, indicating suppressed Warburg effect .

- OxPhos Activation : Use Seahorse assays to quantify oxygen consumption rates (OCR). Correlate with AMPK/mTOR pathway analysis via Western blot .

Q. What experimental models best capture the apoptosis-inducing mechanisms of iodide complexes?

- Flow Cytometry : Stain cells with propidium iodide (PI) post-treatment. Apoptotic cells show sub-G1 DNA content (broad hypodiploid peaks) .

- Caspase Activation : Use fluorogenic substrates (e.g., DEVD-AMC for caspase-3) to confirm pathway engagement .

Q. How can researchers reconcile discrepancies between cytotoxicity rankings (IC₅₀) and metabolic impact?

- Data Interpretation : While [Pt(HL2)I₂] (II) has the lowest IC₅₀ (5×10⁻⁶ M), [Pt(HL1)I₂] (I) shows stronger suppression of glucose uptake. Use multi-parametric analysis (e.g., synergy scores) to prioritize lead compounds .

- Advanced Metrics : Combine IC₅₀ with metabolic EC₅₀ values to develop efficacy-toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.